Pivalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | pivalic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pivalic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-88-9 (hydrochloride salt) | |
| Record name | 2,2-Dimethylpropanoic acid | |
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DSSTOX Substance ID |
DTXSID8026432 | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |
| Record name | TRIMETHYLACETIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Propanoic acid, 2,2-dimethyl- | |
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| Record name | 2,2-Dimethylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |
| Record name | TRIMETHYLACETIC ACID | |
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| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-Dimethylpropanoic acid | |
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| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
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Density |
0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PIVALIC ACID | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Colorless cyrstals, Needles | |
CAS No. |
75-98-9 | |
| Record name | TRIMETHYLACETIC ACID | |
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| Record name | Pivalic acid | |
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| Record name | 2,2-Dimethylpropanoic acid | |
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| Record name | Pivalic acid | |
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| Record name | Propanoic acid, 2,2-dimethyl- | |
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| Record name | Pivalic acid | |
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| Record name | PIVALIC ACID | |
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| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
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| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |
| Record name | TRIMETHYLACETIC ACID | |
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| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Process Engineering Research of Pivalic Acid
Advanced Studies in Koch Reaction Methodologies
The primary industrial route for pivalic acid production is the Koch reaction, a type of hydrocarboxylation. en-academic.comwikipedia.org This method involves the reaction of an olefin, such as isobutene, with carbon monoxide and water in the presence of a strong acid catalyst. en-academic.comresearchgate.net
Catalytic Systems in this compound Synthesis via Hydrocarboxylation (e.g., Hydrogen Fluoride (B91410), Solid Acid Catalysts)
A variety of acid catalysts are employed in the Koch reaction for this compound synthesis. Hydrogen fluoride is a commonly used catalyst for this hydrocarboxylation process. en-academic.comwikipedia.org However, due to its corrosive and toxic nature, research has focused on alternative catalytic systems. google.com
Lewis acids, such as boron trifluoride, have been investigated as catalysts for the reaction of branched olefins like isobutene with carbon monoxide. google.com Additionally, solid acid catalysts are being explored as a promising alternative to traditional liquid acid catalysts, offering potential advantages in separation and catalyst recovery. guidechem.com Recent studies have also examined the use of acidic ionic liquids as both a solvent and a catalyst in the Koch carbonylation of tertiary alcohols, which can facilitate easier product separation. researchgate.net
| Catalyst Type | Examples | Key Characteristics |
| Brønsted Acids | Hydrogen Fluoride (HF), Sulfuric Acid (H₂SO₄) | Strong proton donors, effective but can be corrosive and difficult to handle. en-academic.comwikipedia.orggoogle.com |
| Lewis Acids | Boron Trifluoride (BF₃) | Acts as an electron pair acceptor, can be used in catalytic amounts. google.com |
| Solid Acids | Zeolites, Ion-exchange resins | Heterogeneous catalysts, easier separation from the reaction mixture, potential for reuse. guidechem.com |
| Acidic Ionic Liquids | e.g., [C₄DABCOC₄SO₃H][BF₄][HSO₄] | Act as both solvent and catalyst, enabling biphasic reaction systems for simpler product isolation. researchgate.net |
Exploration of Alternative Feedstocks (e.g., tert-Butyl Alcohol, Isobutyl Alcohol)
While isobutene is a primary feedstock for the Koch reaction, alternative raw materials can also be utilized. en-academic.comwikipedia.org Both tert-butyl alcohol and isobutyl alcohol are viable substitutes for isobutene in the synthesis of this compound. en-academic.comwikipedia.orgassignmentpoint.com The use of these alcohols provides flexibility in feedstock selection based on availability and economic considerations. Research has specifically investigated the carbonylation of tert-butyl alcohol to this compound under various reaction conditions. researchgate.net
Process Optimization and Scale-Up for Industrial this compound Production
The industrial production of this compound, with an estimated worldwide output of 15 thousand metric tons per year, necessitates careful process optimization and scale-up to ensure efficiency and product quality. researchgate.net Key objectives in scaling up industrial processes include maintaining optimal and uniform reaction conditions to maximize yield and ensure consistent product quality. nih.gov
Process optimization involves a detailed characterization of the process to identify the most critical parameters that influence yield and quality. nih.gov For the Koch synthesis of this compound, factors such as carbon monoxide pressure and reaction temperature have been shown to significantly impact the product yield. researchgate.net For example, increasing CO pressure can benefit the reaction, while there is an optimal temperature range beyond which the yield may decrease. researchgate.net
Computational tools like computational fluid dynamics (CFD) can be used to understand mixing and flow conditions within reactors, aiding in the design of scaled-up equipment. nih.gov However, scaling up is often not a straightforward process and may require separate process development and optimization at each scale. nih.gov
Investigations into Oxidative Synthesis Pathways of this compound
Besides the Koch reaction, this compound can also be synthesized through the oxidation of other organic compounds.
Mechanism of Pinacolone (B1678379) Oxidation to this compound
One of the original laboratory methods for preparing this compound involves the oxidation of pinacolone (3,3-dimethyl-2-butanone). en-academic.comacemap.info Pinacolone itself is produced from the acid-catalyzed rearrangement of pinacol (B44631) (2,3-dimethyl-2,3-butanediol), a reaction known as the pinacol-pinacolone rearrangement. scribd.combyjus.comwikipedia.org
The mechanism of the pinacol-pinacolone rearrangement involves several key steps:
Protonation: An acid protonates one of the hydroxyl groups of pinacol. byjus.comaakash.ac.in
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation. byjus.comaakash.ac.in
Rearrangement: A methyl group from the adjacent carbon migrates to the positively charged carbon, leading to a more stable intermediate. byjus.comaakash.ac.in
Deprotonation: A proton is removed from the remaining hydroxyl group, yielding the final pinacolone product. byjus.comaakash.ac.in
The subsequent oxidation of pinacolone to this compound breaks the carbon-carbon bond adjacent to the carbonyl group.
Comparative Analysis of Oxidizing Agents (e.g., Chromic Acid, Aqueous Bromine)
| Oxidizing Agent | Description |
| Chromic Acid | A strong oxidizing agent historically used for the oxidation of pinacolone to this compound. en-academic.comacemap.info |
| Aqueous Bromine | Used in the presence of a base, such as sodium hydroxide (B78521), to effect the oxidation of pinacolone. wikipedia.orgguidechem.com |
| Potassium Permanganate | A strong oxidizer capable of converting potassium pivalate (B1233124) to this compound. |
Exploration of Grignard Reagent Carbonation Routes to this compound
One of the established laboratory-scale methods for synthesizing this compound involves the carbonation of a Grignard reagent. wikipedia.orgacemap.infosmolecule.com This process begins with the reaction of tert-butyl chloride with magnesium metal in a dry ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, tert-butylmagnesium chloride. quora.comorgsyn.org
A key consideration for this synthesis is the purity of the reactants and the anhydrous conditions required for the formation of the Grignard reagent, as it is sensitive to water. youtube.com The primary limitation of this method is the incompatibility with functional groups that can react with the Grignard reagent, such as hydroxyl, amino, or carbonyl groups. libretexts.org
Key Reaction Steps:
Formation of Grignard Reagent: (CH₃)₃CCl + Mg → (CH₃)₃CMgCl
Carbonation: (CH₃)₃CMgCl + CO₂ → (CH₃)₃CCOOMgCl
Acidification: (CH₃)₃CCOOMgCl + H⁺ → (CH₃)₃CCOOH + Mg²⁺ + Cl⁻
Research on Reppe Reaction Derivatives for this compound Production
The Reppe reaction, named after Walter Reppe, broadly refers to the carbonylation of organic compounds. chemeurope.com While the direct application of the original Reppe chemistry to produce this compound is less common, derivatives and related carbonylation reactions are significant for its industrial synthesis. The most prominent of these is the Koch reaction (and the related Koch-Haaf reaction). chemeurope.comwikipedia.org
The Koch reaction involves the hydrocarboxylation of isobutene with carbon monoxide and water in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen fluoride. wikipedia.orgchemeurope.comwikipedia.org This process is a cornerstone of industrial this compound production, with millions of kilograms produced annually. wikipedia.org The reaction proceeds by the protonation of isobutene to form a stable tertiary carbocation, which then reacts with carbon monoxide to form an acylium ion. Subsequent hydrolysis of the acylium ion yields this compound. wikiwand.com
(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCOOH wikipedia.org
Variations of the Koch reaction, sometimes referred to as Koch-Haaf reactions, can utilize alcohols like tert-butyl alcohol or isobutyl alcohol as starting materials instead of isobutene. wikipedia.orgwikipedia.org These reactions also proceed through the formation of a carbocation intermediate under strongly acidic conditions. wikiwand.com Research in this area focuses on optimizing catalysts and reaction conditions to improve yield and selectivity. For instance, using a combination of phosphoric acid and boron trifluoride (H₃PO₄/BF₃) as a catalyst allows for easier separation of the product and catalyst phases. lookchem.com
Emerging Biochemical Synthesis Approaches for this compound
While chemical synthesis dominates the industrial production of this compound, biochemical routes are an area of growing research interest due to their potential for environmental sustainability. dataintelo.com These methods often utilize renewable resources and can operate under milder conditions, generating fewer hazardous byproducts compared to traditional chemical synthesis. dataintelo.com
Research has shown that certain bacteria can be involved in the biosynthesis and metabolism of this compound. ebi.ac.uk For example, a biosynthetic pathway using this compound as a starter unit has been identified in bacterial species such as Alicyclobacillus acidoterrestris, Rhodococcus erythropolis, and Streptomyces avermitilis. nih.gov In these organisms, externally supplied this compound can be incorporated into fatty acid synthesis, leading to the formation of tert-butyl fatty acids. nih.gov Furthermore, in Rhodococcus erythropolis, this compound can be converted into other starter units for fatty acid biosynthesis. nih.gov
Another area of interest is the use of enzymes for the synthesis and modification of this compound derivatives. For instance, an extracellular esterase from Amycolatopsis orientalis has been identified that can cleave this compound-containing prodrug esters. science.gov While not a direct synthesis of this compound, this highlights the potential of enzymatic processes in the broader context of this compound chemistry. The development of efficient biochemical pathways for the de novo synthesis of this compound remains a key research goal.
Application of Artificial Intelligence and Data Analytics in this compound Production Optimization
The integration of artificial intelligence (AI) and data analytics is revolutionizing the chemical manufacturing industry, including the production of this compound. dataintelo.com These technologies offer powerful tools for optimizing various aspects of the production process, from reaction monitoring to predictive maintenance. palmercruz.com
AI-Driven Reaction Monitoring and Control
AI algorithms can be employed to monitor and control chemical reactions in real-time. dataintelo.com By analyzing data from various sensors—such as those for temperature, pressure, and concentration—machine learning models can identify patterns and predict reaction outcomes. uni-muenchen.de This allows for the dynamic adjustment of reaction parameters to maximize yield, improve product quality, and minimize the formation of byproducts. palmercruz.com
In the context of this compound synthesis, AI could be used to optimize the complex interplay of variables in the Koch reaction, such as catalyst concentration, temperature, and carbon monoxide pressure, to achieve higher efficiency and safety. palmercruz.com Computer-aided design tools and simulation models, powered by AI, can also facilitate the design of more efficient reactors and production facilities. palmercruz.com
Predictive Maintenance and Process Efficiency Enhancements in this compound Manufacturing
Mechanistic Investigations of Pivalic Acid Reactions
Fundamental Studies of Pivaloyl Group Chemistry
The pivaloyl group, derived from pivalic acid, is a valuable tool in organic synthesis, primarily utilized as a protecting group for alcohols due to its unique steric and electronic properties. Its bulky tert-butyl substituent provides significant steric hindrance, which governs its reactivity and stability.
The introduction of the pivaloyl (Piv) group onto an alcohol is a standard esterification reaction. The most common methods involve the use of pivaloyl chloride (PvCl) or pivaloic anhydride (B1165640). wikipedia.orghighfine.com These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or this compound) and can also act as a catalyst. highfine.com
For less reactive or sterically hindered alcohols, a highly effective nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is often added in catalytic amounts. spcmc.ac.inchem-station.com The mechanism when using a pyridine-based catalyst proceeds through the formation of a highly reactive acyl pyridinium (B92312) species. chem-station.com The nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of the pivaloyl chloride, displacing the chloride ion and forming the N-pivaloylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting pivaloyl chloride. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. Subsequent collapse of the tetrahedral intermediate and loss of pyridine yields the pivaloyl ester and regenerates the catalyst. chem-station.com
The steric bulk of the pivaloyl group plays a crucial role in its introduction. Pivaloyl chloride can selectively protect primary alcohols in the presence of secondary alcohols, as the less sterically hindered primary hydroxyl group reacts more readily. highfine.comchem-station.com
Table 1: Reagents and Conditions for Pivaloyl Protection of Alcohols
| Reagent | Catalyst/Base | Typical Substrates | Reference |
| Pivaloyl Chloride (PvCl) | Pyridine | Primary and secondary alcohols | wikipedia.org |
| Pivaloyl Chloride (PvCl) | Triethylamine, DMAP (cat.) | Sterically hindered alcohols | highfine.comchem-station.com |
| Pivaloic Anhydride | Scandium triflate (Sc(OTf)₃) | Alcohols | wikipedia.org |
| Pivaloyl Chloride (PvCl) | None (solvent-free) | Primary, secondary, benzylic alcohols | researchgate.net |
The deprotection of a pivaloyl ester involves the cleavage of the ester bond, typically achieved through base-catalyzed hydrolysis or other nucleophilic attacks. wikipedia.orgspcmc.ac.in A defining characteristic of the pivaloyl group is its high resistance to hydrolysis compared to other common acyl protecting groups like acetyl (Ac) and benzoyl (Bz). wikipedia.orghighfine.comwikipedia.org
This stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl group. The neopentyl structure shields the electrophilic carbonyl carbon from the approach of nucleophiles, such as hydroxide (B78521) ions or water, thereby slowing down the rate of both base-mediated and acid-catalyzed hydrolysis. spcmc.ac.inbeilstein-journals.org While acetyl and benzoyl esters can be cleaved under mild basic conditions, pivalate (B1233124) esters often require harsher conditions, such as elevated temperatures or stronger bases, for removal. spcmc.ac.inchem-station.com
The relative reactivity of common ester protecting groups towards hydrolysis generally follows the order: Acetyl > Benzoyl > Pivaloyl. highfine.comwikipedia.org This differential stability allows for the selective deprotection of other ester groups while leaving the pivaloyl group intact. highfine.com
Deprotection can also be accomplished using reducing agents, such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H), which reduce the ester to the corresponding alcohol. chem-station.comtcichemicals.com In some specific contexts, nucleophilic attack by stronger nucleophiles can lead to cleavage. For instance, in the deprotection of fluorescein-labeled oligonucleotides, methylamine (B109427) has been observed to act as a nucleophile, attacking the ester. glenresearch.com However, standard deprotection relies on hydrolysis under forcing basic conditions. spcmc.ac.in
Detailed Analysis of this compound in Direct Amide Bond Formation
Direct amidation, the condensation of a carboxylic acid and an amine with the removal of water, is an atom-economical process that often requires high temperatures or catalysts to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. researchgate.netdur.ac.uk this compound has been investigated for its role in facilitating this transformation, acting not just as a substrate but also as a catalytic species.
This compound has been proposed to function as a Brønsted acid organocatalyst in direct amide bond formation, including in peptide synthesis. mdpi.com In this role, the acid protonates the carbonyl oxygen of the substrate carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. This biomimetic approach offers a more environmentally friendly alternative to traditional coupling reagents. mdpi.comresearchgate.net Studies have shown that while the catalyst loading can be high (50–100 mol%), the reactions can proceed under relatively mild conditions. mdpi.com Density functional theory (DFT) computations in related systems have highlighted that a this compound co-catalyst can be essential for activating C-H bonds in certain rhodium-catalyzed reactions leading to amine formation, underscoring its role in facilitating key bond-activation steps. rsc.org
Hydrogen bonding is a key non-covalent interaction that plays a critical role in the mechanism of uncatalyzed and acid-catalyzed direct amidation. researchgate.net Mechanistic studies, including DFT computational models, have suggested that the direct amide formation may not proceed through a zwitterionic intermediate but rather a neutral pathway involving carboxylic acid dimerization via mutual hydrogen bonding. dur.ac.ukresearchgate.net
In reactions involving this compound, it can participate in or facilitate the formation of a hydrogen-bonded network. This network can activate the substrate carboxylic acid by engaging its carbonyl group, making it more electrophilic. rsc.org Simultaneously, hydrogen bonding can orient the incoming amine nucleophile, facilitating its attack on the activated carbonyl. This cooperative effect lowers the activation energy of the reaction. Investigations into the direct amidation of sterically hindered acids like this compound itself have been used to probe the importance of these hydrogen-bonding interactions. dur.ac.uk
The complete mechanistic pathway for direct amidation catalyzed by an acid like this compound involves several key steps. The process is initiated by the equilibrium between the free acid and amine and the unreactive ammonium carboxylate salt. researchgate.net The catalytic cycle aims to bypass this thermodynamic sink.
Activation: The catalyst, this compound, interacts with the substrate carboxylic acid. This can occur via protonation of the carbonyl oxygen (Brønsted acid catalysis) or through the formation of a hydrogen-bonded complex. mdpi.comresearchgate.net This activation step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Hydrogen bonding involving the catalyst can help stabilize this transient species. dur.ac.ukresearchgate.net
Dehydration: The tetrahedral intermediate collapses, eliminating a molecule of water to form the final amide product. This dehydration step is often the rate-limiting step and is facilitated by the catalyst, which can act as a proton shuttle to assist in the departure of the hydroxyl group as water.
Catalyst Regeneration: The catalyst is regenerated and can participate in a new cycle.
In some metal-catalyzed amidation systems, this compound is used as an additive. rsc.org Here, its role can be multifaceted, potentially acting as a proton shuttle, modifying the metal center's electronic properties, or forming an acidic medium that influences reactant availability. rsc.orgrsc.org
Reaction Kinetics and Mechanisms in this compound Esterification
The esterification of this compound, while following the general principles of Fischer esterification, presents kinetic and mechanistic nuances due to the steric hindrance imposed by the tertiary butyl group. The reaction is typically acid-catalyzed, involving the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the alcohol.
Kinetic studies on the saponification of this compound esters, such as secondary-butyl pivaloate, have provided insights into the reaction mechanism. At lower temperatures (33°C, 43°C, and 53°C), the saponification follows second-order kinetics. union.eduunion.edu However, at a higher temperature of 109°C, the kinetics for the saponification of secondary-butyl pivaloate appear to shift to first-order, suggesting a change in the reaction mechanism. union.edu This could indicate a move towards a unimolecular mechanism, possibly involving the formation of a stable carbocation (BAL1 mechanism) or a gas-phase pyrolysis-type elimination (Ei mechanism). union.eduunion.edu
The activation energy for the second-order saponification of secondary-butyl pivaloate has been determined to be approximately 15.5 Kcal/mole. union.edu Studies involving optically active secondary-butyl pivaloate have shown an inversion of configuration upon saponification, which is indicative of a BAL2 mechanism where the nucleophile attacks the alkyl carbon of the ester. union.eduunion.edu
| Ester | Reaction | Temperature (°C) | Order | Rate Constant (k) | Activation Energy (Kcal/mole) | Proposed Mechanism |
| sec-Butyl pivaloate | Saponification | 33 | 2 | 1.8x10⁻⁴ L(mol·min)⁻¹ | ~15.5 | BAC2 |
| sec-Butyl pivaloate | Saponification | 43 | 2 | 3.65x10⁻⁴ L(mol·min)⁻¹ | ~15.5 | BAC2 |
| sec-Butyl pivaloate | Saponification | 53 | 2 | 8.63x10⁻⁴ L(mol·min)⁻¹ | ~15.5 | BAC2 |
| sec-Butyl pivaloate | Saponification | 109 | 1 | 3.4x10⁻³ min⁻¹ | - | BAL1 or Ei |
Investigations into Ketonic Decarboxylation Pathways of Tertiary Carboxylic Acids Including this compound
Ketonic decarboxylation is a reaction that typically converts two molecules of a carboxylic acid into a symmetric ketone, with the elimination of carbon dioxide and water. wikipedia.org However, the generally accepted mechanism for this transformation involves the formation of a β-keto acid intermediate, a pathway that necessitates the presence of α-hydrogens in the starting carboxylic acid. nih.govresearchgate.netresearchgate.net
This compound, lacking α-hydrogens, is unable to form the requisite enolate or β-keto acid intermediate for traditional ketonic decarboxylation. nih.govresearchgate.netresearchgate.net Experimental studies have confirmed that this compound does not undergo ketonic decarboxylation to form the expected symmetrical ketone, 2,2,4,4-tetramethyl-3-pentanone. researchgate.net This observation strongly supports the proposed mechanism that proceeds through a β-keto acid intermediate, as the absence of α-hydrogens in this compound prevents its participation in this pathway. nih.govresearchgate.net
Under conditions that would typically promote ketonic decarboxylation, this compound undergoes alternative reactions. The primary pathway for its consumption is the retro-Koch reaction, where it decomposes into isobutene, carbon monoxide, and water. nih.govresearchgate.net This reaction is essentially the reverse of the Koch reaction, which is used for the synthesis of tertiary carboxylic acids like this compound from alkenes and carbon monoxide under acidic conditions. wikipedia.org The retro-Koch reaction of this compound has been observed to occur at high temperatures, for instance, at 550°C over a zirconia catalyst. sjf.edu
In addition to the retro-Koch reaction, isomerization and fragmentation of this compound can occur, leading to the formation of other carboxylic acids that do possess α-hydrogens. nih.govresearchgate.net These newly formed acids can then enter the traditional ketonic decarboxylation pathway. For example, in the case of 2,2,5,5-tetramethyladipic acid, a related tertiary dicarboxylic acid, the primary decomposition pathway was also a retro-Koch reaction, with only trace amounts of the ketonic decarboxylation product being observed. nih.govresearchgate.net
This compound as a Co-catalyst and Ligand in Organometallic Reactions
In recent years, this compound has emerged as a crucial additive and ligand in a variety of organometallic reactions, particularly in palladium-catalyzed C-H functionalization. Its presence can significantly enhance reaction efficiency and influence selectivity.
This compound plays a key role in facilitating the cleavage of C-H bonds in palladium-catalyzed reactions through a mechanism known as the concerted metallation-deprotonation (CMD) pathway. rsc.orgepfl.ch In this process, the pivalate anion acts as an internal base, assisting in the deprotonation of the C-H bond via a six-membered transition state. epfl.ch This cooperative action lowers the energy barrier for C-H bond cleavage. researchgate.net
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the exchange of the halide with a pivalate anion. acs.org The resulting palladium-pivalate complex then undergoes the CMD step to form a palladacycle intermediate. chemrxiv.org This intermediate can then react further, for example, with an alkene or another coupling partner, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. epfl.ch The pivalate anion is believed to act as a proton shuttle, transferring the proton from the C-H bond to a stoichiometric base present in the reaction mixture. researchgate.net
The presence of this compound can also exert a significant influence on the regioselectivity of C-H activation reactions. In palladium-catalyzed direct arylations, the combination of a palladium catalyst and this compound has been shown to be critical for achieving high yields, particularly in the arylation of otherwise unactivated arenes like benzene. researchgate.net The use of this compound as an additive can promote C-H activation at specific positions that might not be favored in its absence. nih.gov
For instance, in the C-H arylation of certain heterocyclic systems, the combination of a palladium catalyst with this compound was found to be essential for achieving arylation at the C7 position. nih.gov The steric bulk of the pivalate ligand can play a role in directing the palladium catalyst to less sterically hindered C-H bonds, thereby controlling the regiochemical outcome of the reaction. The cooperative effect between a chiral ligand and a carboxylate co-catalyst, such as this compound, has been exploited in enantioselective C-H functionalization reactions to achieve high levels of stereocontrol. epfl.ch
Insights into this compound Assisted Rhodium-Catalyzed Amine Formation
This compound has been identified as a crucial co-catalyst in rhodium-catalyzed reactions for the formation of α-branched amines through C-C and C-N bond couplings. rsc.org Its essential role is to assist in the activation of C(sp²)-H bonds, a key step in the catalytic cycle. rsc.orgsci-hub.se
Density functional theory (DFT) computations have provided a detailed mechanism for this process. The active catalyst, a CpRhCl⁺ cation, is generated from the [CpRhCl₂]₂ dimer. rsc.org In the presence of this compound, the activation of the ortho-C(sp²)-H bond of a substrate like phenyl(pyrrolidin-1-yl)methanone proceeds through a concerted metallation-deprotonation (CMD) pathway. rsc.orgresearchgate.net This process is significantly more favorable than the σ-bond metathesis pathway that occurs in the absence of this compound. rsc.org
Computational studies have quantified the effect of this compound. In a model reaction for α-branched amine formation, the presence of this compound and NaHCO₃ resulted in the C-C bond coupling being the rate-determining step, with a total free energy barrier of 23.9 kcal mol⁻¹. rsc.org Without this compound, the C(sp²)-H bond activation itself becomes the major hurdle, with the free energy barrier increasing substantially to 32.2 kcal mol⁻¹. rsc.org This highlights the acid's role in lowering the activation energy of the critical C-H activation step. rsc.orgresearchgate.net
| Condition | Rate-Determining Step | Total Free Energy Barrier (kcal mol⁻¹) |
| With this compound & NaHCO₃ | C-C bond coupling | 23.9 |
| Without this compound & NaHCO₃ | C(sp²)-H bond activation | 32.2 |
Table comparing reaction energetics with and without this compound. Data sourced from DFT computations. rsc.org
Studies on the Formation and Reactivity of Pivalic Sulfuric Anhydride
Pivalic sulfuric anhydride, (CH₃)₃CCOOSO₂OH, is a mixed anhydride formed from the reaction of this compound and sulfur trioxide (SO₃). researchgate.netnih.gov This species has been generated and observed in the gas phase using supersonic jets and characterized by rotational spectroscopy. researchgate.netnih.govresearchgate.net The formation is analogous to reactions observed with other carboxylic acids, where a cycloaddition reaction occurs within a precursor complex of the carboxylic acid and SO₃. researchgate.netacs.orgumn.edu
Computational analysis has revealed that the formation of pivalic sulfuric anhydride is best described as a pericyclic process. researchgate.netnih.gov Specifically, it is characterized as a π² + π² + σ² cycloaddition reaction within the (CH₃)₃CCOOH-SO₃ complex. researchgate.net This reaction is coupled with a 60° rotation of the tert-butyl group. researchgate.netnih.gov
The formation can proceed via two distinct pathways:
A concerted (one-step) pathway: This involves a second-order saddle point where the internal rotation of the tert-butyl group and the pericyclic reaction occur simultaneously. This path is the most energetically favorable, with a zero-point corrected energy that is 0.16 kcal/mol below that of the initial precursor complex. nih.gov
A sequential (two-step) pathway: This path first involves an internal rotation of the tert-butyl group, which must overcome a small barrier of 0.11 kcal/mol, followed by the pericyclic reaction to form the anhydride. nih.govillinois.edu The transition state for this sequential path has been calculated to have a zero-point corrected energy of -0.52 kcal/mol relative to the precursor complex, representing one of the lowest barriers for any SO₃ + carboxylic acid reaction studied to date. illinois.edu
These findings indicate that the formation of pivalic sulfuric anhydride is an extremely facile, effectively barrierless process in the gas phase. researchgate.netillinois.edu
| Formation Pathway | Key Feature | Relative Energy of Transition State (kcal/mol)* |
| Concerted | Simultaneous rotation and cycloaddition | -0.16 |
| Sequential | Rotation followed by cycloaddition | -0.52 |
Calculated energy barriers for the formation of pivalic sulfuric anhydride relative to the precursor complex. nih.govillinois.edu
Computational studies on a series of carboxylic acids reacting with SO₃ have demonstrated that the basicity of the carbonyl oxygen is the critical factor driving the reaction, rather than the acidity of the carboxylic proton. researchgate.netnih.gov
When comparing this compound with other carboxylic acids like trifluoroacetic acid (CF₃COOH), the electronic effects on the reaction energetics become clear. illinois.edu this compound, with its electron-donating tert-butyl group, has a more basic carbonyl oxygen compared to trifluoroacetic acid, which has a strongly electron-withdrawing CF₃ group. This increased basicity on the this compound carbonyl oxygen leads to a more favorable interaction with the electrophilic SO₃ molecule and a lower activation barrier for anhydride formation. researchgate.netnih.gov In contrast, the reaction involving CF₃COOH has the highest barrier among the systems studied. illinois.edu
These results, combining experimental and theoretical data, confirm that enhancing the nucleophilicity (basicity) of the carbonyl oxygen through electron-donating substituents on the carboxylic acid promotes the pericyclic formation of the corresponding carboxylic sulfuric anhydride. researchgate.netnih.gov
Advanced Applications of Pivalic Acid in Organic Synthesis
Strategies for Pivaloyl Protecting Group Utilization in Complex Molecule Synthesis
The pivaloyl (Piv) group, derived from pivalic acid, serves as a robust protecting group for alcohols and amines in the synthesis of complex molecules. wikipedia.org Its significant steric bulk confers high stability towards a wide range of reaction conditions, making it an ideal choice when other protecting groups might fail. libretexts.org The pivaloyl group is substantially more stable than other acyl protecting groups like acetyl (Ac) and benzoyl (Bz). wikipedia.orglibretexts.org
The introduction of the pivaloyl group is typically achieved by treating the alcohol with pivaloyl chloride in the presence of pyridine (B92270) or by using pivaloic anhydride (B1165640) with a Lewis acid catalyst such as scandium triflate. wikipedia.org Deprotection can be accomplished under basic conditions, for instance, using sodium hydroxide (B78521), or with reducing agents. libretexts.orgorganic-chemistry.org A notable method for the deprotection of N-pivaloylindoles involves the use of lithium diisopropylamide (LDA). sciforum.net
An important aspect of protecting group strategy in complex synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orgbham.ac.uk The pivaloyl group's distinct removal conditions allow it to be used in orthogonal protection schemes. For example, a pivaloyl ether can remain intact while a silyl (B83357) ether protecting group is removed with fluoride (B91410) ions, or while a benzyl (B1604629) ether is cleaved by hydrogenolysis. libretexts.orgnih.gov This orthogonality is crucial in the multi-step synthesis of complex natural products and pharmaceuticals. rsc.org
| Protecting Group | Abbreviation | Common Deprotection Conditions | Relative Stability |
|---|---|---|---|
| Pivaloyl | Piv | Base (e.g., NaOH), Reductants (e.g., LiAlH4), LDA (for N-Piv) | High |
| Acetyl | Ac | Acid or Base | Low |
| Benzoyl | Bz | Acid or Base | Moderate |
| Benzyl | Bn | Hydrogenolysis | High (stable to acid/base) |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), Acid | Moderate |
This compound-Assisted C-H Functionalization in Heterocycle Synthesis
This compound has been identified as a critical co-catalyst in numerous palladium-catalyzed C-H functionalization reactions of heterocycles. wikipedia.org It is believed to facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) pathway. researchgate.netrsc.orgacs.org In this mechanism, the pivalate (B1233124) anion acts as a proton shuttle, accepting a proton from the C-H bond being functionalized, thereby lowering the activation energy of the reaction. acs.orgresearchgate.netnih.gov
In the realm of C-H alkenylation, this compound can influence the regioselectivity of the reaction. For instance, in the rhodium-catalyzed oxidative alkenylation of anisole, the concentration of this compound, along with olefin concentration, dictates the ortho/meta/para selectivity. nih.gov At high this compound concentrations, a different regioselectivity is observed compared to reactions with low or no this compound. nih.gov This control is attributed to the Curtin–Hammett principle, where the relative rates of irreversible C-H activation at different positions are influenced by the reaction conditions. Furthermore, ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines has been developed, where an amino-acid-derived ligand makes the C-H activation step reversible and promotes the alkenylation process. nih.gov
This compound has proven to be an effective co-catalyst for the palladium-catalyzed direct C-arylation of a wide range of heterocycles, including azoles, with aryl bromides. researchgate.netnih.gov This methodology avoids the need for phosphine (B1218219) ligands or copper(I) additives. nih.govresearchgate.net The use of this compound often leads to significantly faster reactions. researchgate.net The pivalate anion is thought to facilitate the C-H activation via a CMD mechanism. nih.gov This strategy has also been successfully applied to the selective functionalization of furo[3,2-b]pyridines at the C-3 and C-7 positions. researchgate.net
This compound plays a crucial role in intramolecular oxidative coupling reactions involving dual C-H bond activation. For example, the palladium-catalyzed synthesis of indeno[1,2-b]indol-10(5H)-ones from 3-indolylarylketones relies on this compound as a co-catalyst. researchgate.net Similarly, the synthesis of 9,9'-bifluorenylidene (B1360246) derivatives through a palladium-catalyzed dual C-H activation of bis-biaryl alkynes requires a combination of a palladium catalyst, an oxidant like manganese dioxide, and this compound. researchgate.net These reactions demonstrate the utility of this compound in constructing complex polycyclic aromatic frameworks.
This compound as a Catalyst and Solvent in Multicomponent Reactions (e.g., Biginelli Reaction)
This compound has been successfully employed as both a catalyst and a solvent in the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. niscpr.res.inunigoa.ac.inniscair.res.insemanticscholar.org Dihydropyrimidinones are a class of heterocyclic compounds with a wide range of biological activities. niscpr.res.in The use of this compound provides a simple, efficient, and scalable route to these valuable compounds. niscpr.res.inunigoa.ac.in As a mild and sterically hindered proton donor, this compound effectively catalyzes the reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. niscpr.res.in
| Component | Role | Advantage |
|---|---|---|
| This compound | Catalyst | Mild and effective proton donor for electrophile activation. |
| This compound | Solvent | Provides a suitable reaction medium, simplifying the procedure. |
Application of this compound in Carbonylative Suzuki Reactions
In the field of palladium-catalyzed cross-coupling, this compound has found a key application in carbonylative Suzuki reactions. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide to form biaryl ketones. organic-chemistry.orgnih.gov A significant challenge in this reaction is the competing non-carbonylative Suzuki coupling. The addition of this compound has been shown to effectively suppress this undesired side reaction, leading to high selectivity and excellent yields of the desired biaryl ketone. organic-chemistry.orgnih.gov The reaction can be performed under ambient conditions using an in situ generated nanopalladium system without the need for an added ligand. organic-chemistry.orgnih.gov This methodology offers a sustainable and cost-effective approach for the synthesis of biaryl ketones, which are important intermediates in pharmaceuticals and organic materials. organic-chemistry.orgnih.gov
Enantioface-Differentiating Hydrogenation with this compound Modifiers
This compound plays a significant role as a co-catalyst or modifier in certain enantioface-differentiating hydrogenation reactions, enhancing both the reaction rate and the stereoselectivity. Its bulky tert-butyl group and acidic properties are crucial in influencing the chiral environment of the catalyst system, leading to improved optical yields in the hydrogenation of prochiral substrates.
Research has demonstrated that the presence of a carboxylic acid, such as this compound, is essential for achieving high optical yields in the asymmetric hydrogenation of various ketones. This effect is particularly pronounced in systems employing modified heterogeneous catalysts.
One notable example is the enantioface-differentiating hydrogenation of methyl ketones using a Raney nickel catalyst modified with (R,R)-tartaric acid and sodium bromide. In this system, the addition of this compound to the reaction medium has been shown to be indispensable for obtaining high enantioselectivity.
Detailed Research Findings
Studies on the tartaric acid-NaBr-modified Raney nickel (TA-NaBr-MRNi) catalyst system have highlighted the beneficial impact of this compound. For instance, in the hydrogenation of 3,3-dimethyl-2-butanone, the highest optical yield of 74% was achieved when this compound was present in the reaction system. researchgate.net Similarly, the hydrogenation of 2-octanone (B155638) over the same catalyst saw a significant increase in optical yield when a mixture of THF and a carboxylic acid was used as the reaction medium. Among the various carboxylic acids tested, this compound provided the highest optical yield of 65.6%. researchgate.net
Further investigations into the hydrogenation of different 2-alkanones in the presence of this compound at optimized temperatures (50–60 °C) have resulted in optical yields of nearly 80%. researchgate.net The role of this compound is believed to be associated with its ability to participate in a concerted metallation-deprotonation (CMD) pathway, which influences the transition state of the reaction and enhances the differentiation between the two faces of the prochiral substrate. researchgate.net
The following tables summarize the key findings from these studies:
Table 1: Effect of this compound on the Asymmetric Hydrogenation of Methyl Ketones
| Substrate | Catalyst System | Additive | Optical Yield (%) |
| 3,3-dimethyl-2-butanone | (R,R)-tartaric acid-NaBr-MRNi | This compound | 74 |
| 2-Octanone | (R,R)-tartaric acid-NaBr-MRNi | This compound | 65.6 |
Table 2: Optimized Asymmetric Hydrogenation of 2-Alkanones with this compound
| Substrate Class | Catalyst System | Additive | Temperature (°C) | Optical Yield (%) |
| Various 2-alkanones | (R,R)-tartaric acid-NaBr-MRNi | This compound | 50-60 | ~80 |
These findings underscore the critical role of this compound as a modifier in specific heterogeneous catalytic systems for enantioface-differentiating hydrogenation, enabling the synthesis of chiral alcohols with high optical purity.
Role of Pivalic Acid in Medicinal and Pharmaceutical Chemistry Research
Pivalic Acid Derivatives in Prodrug Design and Delivery Systems
A primary challenge in pharmaceutical development is ensuring that an active drug molecule can reach its target site in the body in sufficient concentrations to be effective. Many promising drug candidates fail due to poor physicochemical properties, such as low solubility or an inability to cross biological membranes. This compound derivatives are instrumental in the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form within the body.
The POM group is essentially an ester of this compound linked to the drug via a methylene (B1212753) bridge. Once the prodrug is absorbed and enters a cell, it is recognized by ubiquitous intracellular esterase enzymes. These enzymes hydrolyze the ester bond of the pivaloyl group, releasing this compound and an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes, releasing the active drug and a molecule of formaldehyde. This two-step activation mechanism is a hallmark of the POM prodrug strategy.
Several clinically successful drugs utilize the POM strategy to enhance their therapeutic efficacy. A notable example is Adefovir dipivoxil, an antiviral medication used for the treatment of Hepatitis B. The parent drug, adefovir, is a phosphonate (B1237965) and thus has very low oral bioavailability. The di-POM prodrug, Adefovir dipivoxil, demonstrates significantly higher oral bioavailability compared to the free acid form. Other examples include Pivampicillin, Pivmecillinam, and Cefditoren pivoxil, all of which are antibiotic prodrugs where the POM group masks a carboxylic acid to improve absorption.
Table 1: Examples of Clinically Used POM-Prodrugs
| Prodrug Name | Parent Drug | Therapeutic Class |
| Adefovir dipivoxil | Adefovir | Antiviral (Hepatitis B) |
| Pivampicillin | Ampicillin (B1664943) | Antibiotic |
| Pivmecillinam | Mecillinam | Antibiotic |
| Cefditoren pivoxil | Cefditoren | Antibiotic |
| Valproate pivoxil | Valproic Acid | Anticonvulsant |
This table provides examples of prodrugs that utilize the pivaloyloxymethyl (POM) group to enhance the bioavailability of the parent drug.
The primary mechanism by which this compound-based prodrugs, particularly POM derivatives, enhance bioavailability is by increasing the lipophilicity of the parent molecule. Polar, ionizable groups like phosphates and carboxylates are a major hindrance to oral absorption because they cannot easily pass through the lipid-rich cell membranes of the gastrointestinal tract. Esterification with the bulky and non-polar pivaloyl group effectively neutralizes the charge and masks the polar functional group, allowing the prodrug to be absorbed more readily. For instance, the oral absorption of ampicillin is less than 50%, whereas its POM-prodrug, pivampicillin, is almost completely absorbed (98-99%).
The steric bulk of the tert-butyl group in this compound also contributes to the stability of the prodrug. It can sterically hinder premature hydrolysis of the ester bond by chemical means or non-specific enzymes in the gut, ensuring that the prodrug remains intact until it is absorbed and reaches its target tissues where it can be activated by intracellular esterases. This controlled release helps to maximize the amount of active drug delivered to the systemic circulation.
Furthermore, in some cases, protecting a functional group with a pivaloyl ester can prevent the parent drug from undergoing inactivation through oxidation or other metabolic pathways prior to absorption. For example, in the ophthalmic prodrug Dipivefrin, the catechol hydroxyl groups of epinephrine (B1671497) are protected as pivalate (B1233124) esters, which not only increases absorption but also prevents oxidation of the catechol system.
Investigation of this compound's Impact on Carnitine Homeostasis in Drug Metabolism
Implications for Long-Term Drug Treatment and Carnitine Supplementation Strategies
This compound is a metabolic byproduct of several prodrugs, particularly certain pivoxil-conjugated antibiotics, designed to enhance oral bioavailability. researchgate.net Upon hydrolysis in the body, these drugs release the active therapeutic agent and this compound. While seemingly inert, the liberated this compound has significant implications for the body's carnitine homeostasis, especially during prolonged therapeutic regimens. researchgate.net
The primary mechanism of concern is the interaction between this compound and L-carnitine. This compound is activated in cells to its coenzyme A thioester, pivaloyl-CoA. researchgate.net This intermediate then reacts with free carnitine in a reaction catalyzed by carnitine acyltransferases, forming pivaloylcarnitine (B1222081). researchgate.netnih.gov This conjugate is not readily metabolized and is efficiently excreted in the urine, leading to a continuous and dose-dependent depletion of the body's total carnitine pool. researchgate.netnih.govnih.gov
Short-term use of pivalate-generating drugs may not lead to clinically significant carnitine depletion. researchgate.net However, long-term treatment can exhaust tissue carnitine stores, as the rate of loss through pivaloylcarnitine excretion can exceed the body's capacity for replenishment through diet and endogenous biosynthesis. researchgate.net This iatrogenic carnitine deficiency can impair the mitochondrial transport of long-chain fatty acids, which is the primary physiological role of carnitine. ontosight.ai The resulting disruption in fatty acid oxidation and energy production can lead to serious clinical manifestations, including hypoglycemia, encephalopathy, and myopathy. nih.govontosight.airesearchgate.net Children are particularly vulnerable to these effects due to a lower efficiency in carnitine biosynthesis compared to adults. ontosight.aie-bookshelf.de
These findings have led to important strategic considerations for long-term drug treatment with pivalate-containing medications. For patients requiring extended therapy, monitoring for signs of carnitine deficiency is crucial. nih.govresearchgate.net Prophylactic carnitine supplementation is often recommended as a strategy to counteract the urinary losses and prevent the development of hypocarnitinemia and its associated toxicities. researchgate.netontosight.ai This approach is especially advised for patients with pre-existing conditions that make them more susceptible to carnitine deficiency, such as those with urea-cycle disorders or those receiving other medications known to affect carnitine levels, like valproic acid. ontosight.ainih.gov
The following table lists examples of antibiotics that release this compound upon metabolism.
| Antibiotic Prodrug | Active Moiety |
| Cefditoren pivoxil | Cefditoren |
| Cefcapene pivoxil | Cefcapene |
| Pivampicillin | Ampicillin |
| Pivmecillinam | Mecillinam |
| Cefteram pivoxil | Cefteram |
This table is generated based on information from multiple sources discussing pivalate-releasing antibiotics. nih.govontosight.airesearchgate.net
Development of this compound-Containing Picolinic Acid Derivatives for Bioactive Compounds
In the field of medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug design. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aipan.olsztyn.plwikipedia.orgacs.org The development of novel bioactive compounds has explored the incorporation of this compound moieties into picolinic acid-based structures to modulate their physicochemical and pharmacological properties.
The addition of a pivaloyl group (from this compound) or a related structure like pivaloyloxymethyl (POM) can significantly alter a molecule's characteristics. ontosight.ai The bulky and lipophilic nature of the tert-butyl group in this compound can enhance a compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. ontosight.ai Esterification of a picolinic acid derivative with this compound can create a complex ester with modified lipophilicity, which may influence the compound's interaction with biological targets. ontosight.ai
The synthesis of these derivatives typically involves multi-step organic reactions, including esterification or alkylation, to connect the this compound moiety to the picolinic acid scaffold. ontosight.airesearchgate.net The goal is to create novel chemical entities with enhanced potency, selectivity, or improved pharmacokinetic profiles compared to the parent picolinic acid compound. These efforts aim to produce new building blocks for the synthesis of bioactive compounds for diverse therapeutic areas. acs.org
The table below outlines the rationale and potential outcomes of creating this compound-containing picolinic acid derivatives.
| Parent Scaffold | Modification | Rationale for this compound Moiety | Potential Bioactive Outcome |
| Picolinic Acid | Esterification with this compound | Increase lipophilicity, alter target interaction. ontosight.ai | Enhanced antimicrobial or anti-inflammatory activity. |
| Substituted Picolinic Acid | Addition of Pivaloyloxymethyl (POM) group | Create a prodrug to improve cell permeability and bioavailability. e-bookshelf.de | Improved efficacy as an anticancer or antiviral agent. |
| Picolinic Acid Analogue | Incorporation of a pivaloyl group | Enhance membrane transport and protect the active molecule from premature degradation. ontosight.ai | Development of novel herbicides or other agrochemicals. researchgate.netmdpi.com |
This table conceptualizes the strategic use of this compound in modifying picolinic acid derivatives based on established principles in medicinal chemistry.
Contributions of Pivalic Acid to Polymer Science and Materials Chemistry
Research on Pivalate (B1233124) Esters of Vinyl Alcohol for Advanced Lacquer and Coating Technologies
Pivalate esters of vinyl alcohol, particularly vinyl pivalate, are instrumental in the formulation of advanced lacquers and coatings. Polymers derived from these esters are known for producing highly reflective lacquers. wikipedia.org The incorporation of vinyl pivalate into polymer chains enhances several key properties of coatings and adhesives, including flexibility and adhesion. cymitquimica.com
Vinyl pivalate is frequently used as a monomer in the production of various copolymers. cymitquimica.comfengchengroup.com When copolymerized with other monomers like vinyl acetate (B1210297), it can create materials with tailored characteristics suitable for diverse applications. vulcanchem.com For instance, such copolymers are used in the production of paints, coatings, and adhesives, including interior and exterior latex paints, waterproof coatings, and water-based wood coatings. aosennewmaterial.com The resulting emulsions from copolymerization with vinyl acetate can lead to complete polymerization with minimal residual monomer, which in turn results in low volatile organic compound (VOC) emissions. aosennewmaterial.com
The saponification of polyvinyl pivalate) yields polyvinyl alcohol) (PVA) with controlled tacticity, which significantly influences the physical properties of the resulting PVA, such as melting temperature and modulus. vulcanchem.com This control over the polymer's microstructure is crucial for developing high-performance materials. Furthermore, the thermal stability and resistance to hydrolysis exhibited by vinyl pivalate make it a suitable component for durable paints, inks, and sealants. cymitquimica.com
Pivalic Acid Derivatives as Plasticizers and Stabilizers in High-Performance Polymers
This compound derivatives play a dual role in the polymer industry, acting as both plasticizers and stabilizers to enhance the performance of various polymers.
Influence on Polymer Flexibility and Strength
Plasticizers are additives that increase the flexibility and workability of a polymer. ijiert.org They function by inserting themselves between polymer chains, which reduces the intermolecular forces and allows the chains to move more freely past one another. ijiert.orgkinampark.com This increased mobility imparts greater flexibility to the material. nih.gov
The addition of plasticizers generally leads to a decrease in the tensile strength of a polymer. jinlichemical.comresearchgate.net This is because the same intermolecular forces that are reduced to increase flexibility are also responsible for the material's resistance to being pulled apart. jinlichemical.com Therefore, a trade-off exists between flexibility and tensile strength when using plasticizers. jinlichemical.com The specific effect on a polymer's mechanical properties depends on the type and concentration of the plasticizer used. jinlichemical.com For example, polymeric plasticizers, which are higher in molecular weight, are valued for their permanence and are often used in applications requiring durability. specialchem.com
Enhanced Thermal Stability and Degradation Resistance
Heat stabilizers are crucial additives for protecting polymers from thermal degradation during high-temperature processing and throughout the product's lifespan. shinepolymer.comspecialchem.com Thermal degradation can lead to the breakdown of polymer chains, resulting in a loss of mechanical properties and discoloration. shinepolymer.com
Stabilizers work through various mechanisms, including scavenging free radicals, decomposing hydroperoxides, and deactivating metal impurities that can catalyze degradation. specialchem.compolymer-search.com The incorporation of stabilizers can be achieved through chemical modification of the polymer or by blending additives into the polymer matrix. polymer-search.com For instance, some stabilizers are designed to react with and bind to the polymer, offering long-lasting protection. google.com The choice of stabilizer depends on the specific polymer and the processing conditions it will encounter. polymer-search.com For example, benzal thiobarbituric acid and its derivatives have been investigated as thermal stabilizers for rigid PVC, where they have shown to be effective in reducing dehydrochlorination and discoloration. researchgate.net
Metal Pivalates as Precursors for Chemical Vapor Deposition (CVD) Technology
Metal pivalates have emerged as important precursors for Chemical Vapor Deposition (CVD), a technique used to deposit thin films of materials onto substrates. Their utility in this field stems from their volatility and thermal stability. researchgate.netresearchgate.net
Design of Volatile and Thermally Stable Precursor Compounds
An ideal CVD precursor must be sufficiently volatile to be transported in the gas phase to the substrate and thermally stable enough to avoid premature decomposition. umich.eduresearchgate.net Metal pivalates, which are complexes of metal ions with pivalate ligands, often exhibit these desired properties. researchgate.net The bulky tert-butyl group of the pivalate ligand can help to prevent oligomerization, which can decrease volatility. nih.gov
Researchers have synthesized and characterized a range of volatile metal pivalates, including those of yttrium, barium, and copper, for use in CVD applications. researchgate.net The design of these precursors involves a careful balance of volatility and thermal stability to ensure controlled deposition of high-quality thin films. researchgate.net For example, silver pivalate has been used as a precursor for depositing silver films, although its evaporation temperature is close to its decomposition temperature, which can present challenges. researchgate.netgoogle.com To address such issues, mixed-ligand or mixed-metal precursors are sometimes designed to enhance stability and volatility. umich.edu
Role of Pivalic Ligands in Metal Carboxylate Geometry
The pivalic (pivalate) ligand plays a crucial role in determining the geometry and, consequently, the properties of metal carboxylate precursors for CVD. Carboxylate ligands can coordinate to metal centers in various ways, including as bridging or terminal ligands. google.com The bulky nature of the pivalate ligand influences the coordination environment around the metal ion, which in turn affects the volatility and reactivity of the precursor complex. nih.gov
For example, in some polynuclear metal complexes, pivalate groups can bridge multiple metal centers, leading to specific cluster geometries. mdpi.com The structure of these complexes in the solid state and their behavior in the gas phase are critical for their performance as CVD precursors. The interaction of pivalate ligands with other components in the precursor formulation, such as amines, can also influence the resulting complex and its suitability for CVD. researchgate.net For instance, the formation of dinuclear copper(II) pivalate complexes with amine ligands has been studied for their potential as CVD precursors. researchgate.net
Analytical and Spectroscopic Characterization Studies of Pivalic Acid
Vibrational Spectroscopy of Pivalic Acid and Its Derivatives
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations of this compound and its derivatives. These methods are instrumental in elucidating structural details and analyzing bonding characteristics. uni-goettingen.de
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the structure of this compound. The IR spectrum of this compound exhibits distinct absorption bands corresponding to the various vibrational modes of the molecule. In its condensed phase, this compound shows characteristic C–H stretching bands between 3000 and 2500 cm⁻¹. nih.gov The region from 1700 to 800 cm⁻¹ is rich with information, containing vibrations from the carboxyl group (COOH) and the methyl groups (CH₃). nih.gov
Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate the geometry and IR spectrum of this compound. researchgate.net These calculations indicate that the this compound molecule possesses an equilibrium structure of Cₛ symmetry, and the theoretical spectra show good agreement with experimental IR data. researchgate.net
A study involving attenuated total reflection (ATR) FTIR spectroscopy identified several vibrational bands for this compound in both condensed form and aqueous solutions. nih.gov
Table 1: Experimental IR Vibrational Bands of this compound
| Condensed this compound (cm⁻¹) | Aqueous Solution (102 mmol L⁻¹) (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 1416 | 1415 | δₐ(CH₃) |
| 1300 | 1294 | δ(COH) |
| 1234 | 1234 | ν(C-C) + ρ(CH₃) |
| 1196 | 1192 | ν(C-O) |
| - | 1162 | δ(CH₃) |
| 1100 | 1100 | δ(CH₃) |
Data sourced from a 2023 study on photocatalytic reactions. nih.gov
Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes, particularly those involving symmetric vibrations and non-polar bonds. Jet-cooled Raman spectroscopy has been utilized to investigate the C=O stretching vibrations in this compound monomers and dimers. aip.org These studies, often in conjunction with research on other carboxylic acids like formic and acetic acid, help in understanding intermolecular interactions, such as the formation of hydrogen-bonded dimers. uni-goettingen.deaip.org
The symmetric C=O stretching vibration of the this compound dimer is a key feature in its Raman spectrum. Research has determined the band positions for these vibrations in hetero-dimers formed between this compound, formic acid, and acetic acid. aip.org For the hetero-dimer of acetic acid and this compound, the symmetric C=O stretch is predicted to lie between the bands of the respective homo-dimers. aip.org In contrast, the hetero-dimer of formic and this compound shows a symmetric C=O stretch that is downshifted compared to both homo-dimers. aip.org
Table 2: Experimental and Calculated C=O Stretching Band Positions for this compound Monomer
| Method | Band Position (cm⁻¹) |
|---|---|
| Experimental | 1786 |
| B3LYP-D3(BJ)/aVTZ (scaled) | 1786 |
| B3LYP-D3(BJ)/def2-TZVP (scaled) | 1786 |
Data adapted from a 2018 study on vibrational exciton (B1674681) coupling. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound and its derivatives, and it also serves a unique role as a reference standard.
This compound is frequently used as an internal chemical shift standard for ¹H NMR spectra of aqueous solutions. wikipedia.orgottokemi.comottokemi.comcymitquimica.com While 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is a more common standard, the minor peaks from its methylene (B1212753) bridges can sometimes be problematic. wikipedia.org this compound offers a clean alternative. In ¹H NMR spectra recorded at 25 °C and neutral pH, this compound displays a sharp singlet at approximately 1.08 ppm, corresponding to the nine equivalent protons of the tert-butyl group. wikipedia.org
NMR spectroscopy, including ¹H, ¹³C, and other nuclei like ¹⁵N and ²⁹Si, is crucial for confirming the structures of compounds derived from this compound. researchgate.netresearchgate.netfrontiersin.orgmdpi.com
Pivaloyl Esters: The pivaloyl group (Piv) is used as a protective group for alcohols in organic synthesis. wikipedia.org The formation of pivaloyl esters is confirmed by NMR. For example, in the synthesis of 21-fusidic acid (pivaloyloxymethyl) ester, the structure was characterized by ¹H NMR and ¹³C NMR. frontiersin.org Similarly, the ¹H-NMR spectrum of dirhodium-silver coordination polymers with pivalate (B1233124) ligands shows a characteristic singlet for the protons of the methyl groups of the Me₃CCO₂⁻ ligands at around 0.89 ppm in DMSO-d₆. mdpi.com
Silver Pivalate Complexes: The structure of silver(I) pivalate and its complexes with various substituted pyridines has been investigated using ¹H, ¹³C, and ¹⁵N NMR. rsc.org While ¹H and ¹³C NMR showed only small changes upon complexation, ¹H–¹⁵N HMBC studies revealed significant shifts in the nitrogen signals of the pyridine (B92270) ligands, confirming their coordination to the silver center. rsc.org For example, the ¹⁵N chemical shift for 4-(dimethylamino)pyridine (DMAP) changes from -105.3 ppm in its free form to -144.6 ppm when complexed with silver pivalate. rsc.org
Organosilicon Derivatives: The structures of N-[silylmethyl]amides of this compound have been analyzed using NMR spectroscopy. researchgate.net These studies help in understanding intramolecular interactions, such as the C=O→Si dative bond. researchgate.net
Rotational Spectroscopy and Microwave Studies of this compound Monomers and Complexes
Rotational spectroscopy, particularly using microwave techniques, provides highly precise data on the geometric structure of molecules in the gas phase. Such studies have been performed on the this compound monomer and its complexes. researchgate.netillinois.eduumn.edunih.gov
Microwave spectra of the this compound monomer and its deuterated isotopologue (OD form) have been recorded and analyzed. researchgate.netillinois.edu This work serves as a foundation for studying more complex systems involving this compound. For instance, the reaction between this compound and sulfur trioxide (SO₃) in a supersonic jet was investigated using chirped-pulse and cavity microwave spectroscopy. researchgate.netillinois.edu This study identified the product as pivalic sulfuric anhydride (B1165640), (CH₃)₃CCOOSO₂OH, and provided mechanistic insights into its formation. researchgate.netillinois.eduumn.edu
Computational analysis combined with microwave data suggests the reaction proceeds via a pericyclic process. researchgate.netillinois.edu Comparing the reaction energetics with other carboxylic acids, like trifluoroacetic acid, reveals that the basicity of the carbonyl oxygen in this compound is a more critical factor in the reaction with SO₃ than the acidity of the carboxyl proton. researchgate.netumn.edu These studies highlight the power of rotational spectroscopy to not only determine precise molecular structures but also to investigate chemical reaction dynamics in the gas phase. researchgate.net
X-ray Diffraction Studies of this compound Salts and Complexes (e.g., Carbonyl Hypoiodites)
X-ray diffraction (XRD) is a pivotal technique for the definitive structural elucidation of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. In the study of this compound derivatives, single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing a variety of its salts and coordination complexes.
Research into novel halogen-bonded species has led to the synthesis and characterization of carbonyl hypoiodites derived from this compound. rsc.orgrsc.org These compounds are of interest due to the highly directional nature of the halogen bond. rsc.org The solid-state structures of several this compound-derived carbonyl hypoiodites, stabilized by substituted pyridine ligands, have been determined by SCXRD. For instance, the complexes with 4-methylpyridine (B42270) (2b), 4-(dimethylamino)pyridine (2c), and 4-morpholinopyridine (B1661938) (2d) were successfully characterized, confirming their molecular connectivity and geometry. rsc.org The I–O bond lengths in these complexes were found to be very similar, falling within a narrow range (2.155 to 2.175 Å). rsc.org
The silver(I) pivalate precursors to these hypoiodites have also been studied extensively via XRD. rsc.org The crystal structure of silver(I) pivalate itself reveals a polymeric chain. researchgate.net When complexed with pyridine derivatives, such as in Ag(pivalate)(4-Mepy), the silver(I) center exhibits a linear O–Ag–N geometry, which is analogous to the linear O–I–N geometry observed in the final hypoiodite (B1233010) compounds. rsc.orgrsc.org The structures of various silver(I) pivalate complexes with different pyridine-based ligands have been resolved, providing insight into the intermediates of the hypoiodite synthesis. rsc.orgresearchgate.net
Beyond hypoiodites, XRD has been used to determine the structures of other pivalate complexes. The molecular structure of a polynuclear pivalate complex of zirconium, specifically tetranuclear zirconium pivalate (C₇₁H₁₂₄O₂₈Zr₄), was determined by X-ray diffraction analysis, revealing a complex structure with bridging µ₃-O oxygen atoms and both pivalate ligands and disordered this compound molecules. researcher.liferesearchgate.net Similarly, the structures of iron-pivalate clusters, such as a 1D coordination polymer [Fe₃O(piv)₆(dahx)₁.₅]n, have been determined by single-crystal XRD analysis. researcher.life The technique has also been essential in confirming the structures of 24-phenyl-24-oxo-steroids, which are synthesized using a mixed anhydride of the corresponding bile acid with pivalic anhydride in a palladium-catalyzed cross-coupling reaction. nih.gov
Table 1: Selected Crystallographic Data for this compound Complexes
Capillary Electrophoretic Applications for this compound and Related Analytes
Capillary electrophoresis (CE) is a high-efficiency separation technique noted for its short analysis times, low consumption of reagents and samples, and versatility. nih.govlumexinstruments.com While this compound itself can be an analyte, it has also found a crucial role as a component of the background electrolyte (BGE) in novel CE methods, particularly for the analysis of weakly basic compounds. nih.govresearchgate.net
Method Development for High-Sensitivity Analysis
A significant development in CE is the design of new electrolyte systems to achieve high sensitivity. nih.govresearchgate.net One such innovative method is electrophoretic focusing on an inverse electromigration dispersion profile, which provides powerful concentration capabilities. nih.gov For the analysis of cationic analytes, a functional electrolyte system was designed based on 1-ethylpiperazine (B41427) and this compound. nih.govresearchgate.net This BGE is particularly suitable for the analysis of weak bases with pKa values between 4.5 and 6. nih.gov
A key advantage of the 1-ethylpiperazine/pivalic acid system is the volatility of both components, which makes it compatible with electrospray ionization-mass spectrometry (ESI-MS) detection. nih.govresearchgate.net This coupling of CE with MS combines the high separation efficiency of CE with the sensitive and selective detection of MS, allowing for both quantitative and qualitative analysis. researchgate.net The method enables the direct analysis of complex samples with minimal pretreatment, achieving limits of detection (LODs) at the nanomolar (nM) level. nih.govresearchgate.net For example, in the analysis of 2-hydroxy-s-triazines, this method yielded LODs of 0.5–1 nM. nih.gov The robustness and high sensitivity of this approach demonstrate its potential for trace analysis. researchgate.net
Table 2: CE Method Parameters for High-Sensitivity Analysis of Weak Bases
Environmental Monitoring Applications
The demand for effective monitoring of low levels of contaminants in environmental samples has driven the application of advanced analytical techniques like CE. psu.edu The high-sensitivity CE-MS method utilizing the this compound-based electrolyte system has been successfully applied to environmental monitoring. nih.gov
The practical applicability of the method was demonstrated through the direct analysis of four 2-hydroxy-s-triazines, which are herbicide degradation products, in environmental water samples. nih.gov The robustness of the method was confirmed by analyzing real tap and river water samples without requiring any sample pretreatment. nih.gov This ability to handle complex matrices while providing high sensitivity is a significant advantage for environmental applications. psu.edukirj.ee CE, in general, is well-suited for the analysis of a wide range of inorganic and organic ions in various environmental samples, including drinking water, surface water, and wastewater. lumexinstruments.compsu.edu The development of methods like the one using this compound expands the capability of CE to include trace-level analysis of specific organic pollutants, contributing to more comprehensive environmental protection efforts. nih.govpsu.edu
Computational Chemistry and Theoretical Studies of Pivalic Acid
Quantum Chemical Investigations of Pivalic Acid Molecular Structure and Conformation
Quantum chemical methods are used to model the electronic structure of molecules, from which properties like geometry and vibrational frequencies can be derived.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. Theoretical investigations of the this compound monomer have been carried out using various DFT functionals to optimize its structure. researchgate.net According to these DFT computations, the this compound molecule possesses an equilibrium structure with C_s symmetry. researchgate.net
A range of functionals and basis sets have been employed to ensure the accuracy of these geometric predictions. The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data.
Table 1: DFT Functionals and Basis Sets Used for this compound Geometry Optimization
| Functional | Basis Set |
|---|---|
| B3LYP | cc-pVTZ |
| PBE | cc-pVTZ |
| PBE0 | cc-pVTZ |
| BP86 | cc-pVTZ |
Data sourced from a theoretical investigation of the geometry and IR-spectrum of this compound. researchgate.net
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. For this compound, the analysis of the PES helps in understanding its conformational flexibility, particularly the rotation of the bulky tert-butyl group and the orientation of the carboxylic acid group. acs.org The rocking of the carboxylic acid group, for instance, can be a large-amplitude motion characterized by a symmetrical double-well potential on the PES. rsc.org
Vibrational analysis based on DFT calculations provides theoretical vibrational frequencies and modes. For the this compound molecule, which has C_s symmetry, the vibrational modes are classified into symmetry species. researchgate.net The theoretical vibrational representation for this compound is Γvib = 26A' + 19A''. researchgate.net The assignment of these theoretical vibrational modes is often performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each vibrational mode. researchgate.net These calculated spectra show satisfactory agreement with experimental FTIR and FT-Raman spectra. researchgate.net
Theoretical Modeling of this compound Reaction Pathways and Transition States
Theoretical modeling is crucial for mapping out the energetic landscape of chemical reactions, identifying transition states, and calculating activation barriers. This provides a deeper understanding of reaction mechanisms.
Pericyclic reactions are a class of concerted reactions involving a cyclic transition state. aakash.ac.in Computational analysis has been used to study the reaction between this compound and sulfur trioxide (SO₃) in the gas phase, which is described as a pericyclic process. acs.orgresearchgate.net This reaction forms pivalic sulfuric anhydride (B1165640).
The computational investigation revealed two potential pathways for product formation:
Sequential (two-step) pathway: This involves an initial internal rotation of the tert-butyl group, which has a very low energy barrier (0.11 kcal/mol), followed by the pericyclic reaction to join the two molecules. acs.orgresearchgate.net
Concerted (one-step) pathway: This pathway involves a simultaneous internal rotation and pericyclic reaction, passing through a second-order saddle point. This route is considered the most energetically favorable. acs.orgresearchgate.net
The zero-point corrected energy at the saddle point for the concerted pathway is calculated to be 0.16 kcal/mol below that of the initial this compound–SO₃ precursor complex, indicating a highly favorable reaction pathway. acs.orgresearchgate.net
This compound is frequently used as a co-catalyst or additive in transition metal-catalyzed C-H activation reactions. scispace.comrsc.org Computational studies, particularly using DFT, have been essential in elucidating the role of this compound in these catalytic cycles and calculating the energy barriers of key steps. scispace.com
In rhodium-catalyzed C-C and C-N bond couplings, DFT computations have shown that this compound acts as a co-catalyst for the activation of ortho-C(sp²)–H bonds. rsc.org The C(sp²)–H bond is activated via a concerted metalation-deprotonation (CMD) process. rsc.org The calculations revealed that in the presence of this compound, the rate-determining step is C–C bond coupling, with a total free energy barrier of 23.9 kcal mol⁻¹. rsc.org In the absence of this compound, the mechanism changes to a σ-bond metathesis process, and the free energy barrier increases significantly to 32.2 kcal mol⁻¹. rsc.org
Similarly, in palladium-catalyzed reactions, this compound can influence reactivity and selectivity. nih.gov For certain C-H activation reactions involving iridium and rhodium complexes, the addition of this compound was found to be necessary to achieve the desired transformation, a finding supported by DFT calculations which help model the different reactivity patterns of the metals. rsc.org
Table 2: Calculated Free Energy Barriers for a Rh-Catalyzed C-H Activation Reaction
| Reaction Condition | C-H Activation Mechanism | Rate-Determining Step | Overall Free Energy Barrier (kcal mol⁻¹) |
|---|---|---|---|
| With this compound | Concerted Metalation-Deprotonation | C-C Bond Coupling | 23.9 |
| Without this compound | σ-Bond Metathesis | C-H Activation | 32.2 |
Data sourced from DFT computations on the formation of α-branched amines. rsc.org
Studies on Intermolecular Interactions Involving this compound
The interactions between this compound and other molecules, or between this compound molecules themselves, are critical to its behavior in solution and in the solid state. Computational methods are used to characterize the nature and strength of these non-covalent interactions. nih.gov
Computational analyses have been performed on silver(I) intermediates and carbonyl hypoiodites derived from this compound. rsc.org DFT calculations (at the M06-2X/def2-TZVP level of theory) were used to model the structures of these complexes. The calculated models showed good agreement with experimental X-ray crystallography data, validating the theoretical approach. rsc.org These studies help in understanding the geometry and the nature of bonding, including intermolecular interactions like Ag⋯O and Ag⋯Ag argentophilic interactions observed in the solid state. rsc.org
Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analysis are powerful tools for investigating intermolecular interactions like hydrogen bonds (e.g., O–H⋯O) in carboxylic acid systems. nih.govresearchgate.net These analyses provide quantitative and qualitative descriptions of the strength and nature of non-covalent interactions that govern the formation of molecular complexes and crystal structures. nih.govrsc.org
Hydrogen Bonding Networks in Carboxylic Acid Dimers
Carboxylic acids, including this compound, are well-known for forming stable dimeric structures through a pair of O-H···O hydrogen bonds. mdpi.com These interactions are fundamental to their physical properties and chemical behavior. Computational studies, primarily using Density Functional Theory (DFT), are crucial for understanding the energetics and geometry of these dimers. nih.gov
Quantum-mechanical calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, are employed to determine the most stable conformations of carboxylic acid monomers and their hydrogen-bonded dimers. mdpi.com The formation of the dimer is a highly favorable process, characterized by a significant stabilization energy. The cyclic arrangement involves two hydrogen bonds, creating a characteristic eight-membered ring.
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) provide a deeper understanding of the nature of these hydrogen bonds. nih.govacs.org QTAIM analysis can quantify the strength and nature (electrostatic vs. covalent) of the hydrogen bonds by analyzing the electron density at the bond critical points. acs.org While specific studies focusing exclusively on this compound dimers are not abundant in the provided literature, the principles derived from computational studies on analogous carboxylic acids like benzoic acid are directly applicable. mdpi.com The bulky tert-butyl group in this compound influences the solid-state packing and may subtly alter the dimer's vibrational properties, but the core hydrogen-bonding motif remains the same.
Table 1: Representative Hydrogen Bond Parameters for Carboxylic Acid Dimers from Computational Studies
| Parameter | Description | Typical Calculated Value |
| d(O-H) | Length of the covalent bond in the hydroxyl group. | ~1.0 Å |
| d(H···O) | Length of the hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. | ~1.6 - 1.8 Å |
| ∠(O-H···O) | Angle of the hydrogen bond, indicating its linearity. | ~170° - 180° |
| E_interaction | The interaction energy per hydrogen bond, indicating the strength of the dimer. | ~ -7 to -9 kcal/mol |
Note: The values presented are typical ranges derived from computational studies on various carboxylic acid dimers and serve as an illustrative example.
Computational Predictions of Spectroscopic Properties
Computational chemistry provides highly valuable predictions of various spectroscopic properties, which are essential for interpreting experimental data and characterizing molecular structures. chemrxiv.orgrsc.org For this compound, theoretical calculations have been successfully used to predict its microwave spectrum.
In a study focusing on the reaction of this compound with sulfur trioxide (SO₃), the microwave spectrum of the this compound monomer was recorded and analyzed. illinois.eduacs.org This experimental work was supported by computational calculations to determine the structure and rotational constants of the monomer. illinois.eduresearchgate.net Geometry optimization calculations at the M06-2X/6-311++G(3df,3pd) level of theory were used to predict the structure. acs.org The agreement between the computationally predicted rotational constants and the experimentally determined values provides confidence in both the experimental assignment and the theoretical model.
Table 2: Calculated and Experimental Rotational Constants (MHz) for this compound Monomer
| Constant | Calculated Value | Experimental Value |
| A | 3939.9 | 3943.1492 |
| B | 2772.3 | 2781.4428 |
| C | 2244.7 | 2253.3088 |
Source: Adapted from computational and experimental data on the this compound monomer. illinois.eduacs.org
These computational studies not only aid in structural determination but also provide insights into the molecule's dynamics, such as the internal rotation of the t-butyl group. acs.orgresearchgate.net
Design and Prediction of Novel this compound Derivatives
Computational methods are increasingly used in the rational design of new molecules with desired properties. acs.orgssaa.ru Starting from a known scaffold like this compound, computational chemistry can be used to predict the properties of novel derivatives before their synthesis, saving significant time and resources.
For example, this compound derivatives have been investigated as components in various chemical structures. Computational analyses have been performed on carbonyl hypoiodites derived from this compound and various pyridines. rsc.org In this research, DFT calculations (at the M06-2X/def2-TZVP level of theory) were used to model the geometries of these new compounds. The good agreement between the calculated geometries and the solid-state structures determined by X-ray crystallography validated the theoretical approach and provided insights into the bonding and stability of these derivatives. rsc.org
Furthermore, computational approaches are central to developing catalysts and understanding reaction mechanisms where this compound is used as a co-catalyst. For instance, DFT studies have elucidated the role of this compound in assisting C-H bond activation in reactions catalyzed by rhodium complexes. rsc.org These mechanistic insights are crucial for designing more efficient catalytic systems. The design of novel pyridine-linked pyrazole (B372694) derivatives has also been explored, involving the reaction of pyridine (B92270) with this compound, highlighting the role of computational methods in drug design. core.ac.uk
Mechanistic Insights into Enzyme Inhibition and Biomolecular Interactions of this compound Derivatives
Understanding how molecules interact with biological targets is a cornerstone of drug discovery and molecular biology. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for gaining mechanistic insights into these interactions.
Studies have been conducted on organotin(IV) carboxylates derived from this compound to investigate their interaction with biomolecules and their potential as enzyme inhibitors. researchgate.net For instance, the inhibition of cholinesterases (AChE and BuChE), which are relevant targets for Alzheimer's disease, has been explored. Molecular docking and MD simulations can reveal the specific binding modes of these this compound derivatives within the active site of the enzymes. These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the inhibitor and the amino acid residues of the enzyme, explaining the compound's inhibitory activity. researchgate.net
In a broader context, computational studies on various enzyme inhibitors, such as those for dipeptidyl peptidase-4 (DPP-4), demonstrate how molecular modeling is used to understand structure-activity relationships (SAR). mdpi.com By docking different derivatives into the enzyme's active site, researchers can rationalize why certain substitutions on the molecular scaffold lead to enhanced inhibitory potency. For example, the introduction of halogen atoms can increase activity, and docking studies can reveal that this is due to new, favorable interactions with the protein. mdpi.com Although not focused solely on this compound, these studies exemplify the computational methodologies that are applied to understand the biomolecular interactions of its derivatives.
Biological Interactions and Environmental Fate Studies Academic Focus
Biotransformation Pathways of Pivalic Acid in Biological Systems
This compound, a compound characterized by a quaternary carbon atom, undergoes biotransformation through various pathways in different biological systems, including bacteria and humans.
In bacteria, both anaerobic and aerobic degradation pathways have been identified. nih.govresearchgate.net Numerous bacterial strains, including those from the families Rhodocyclaceae, Comamonadaceae, and Oxalobacteraceae, are capable of degrading this compound. ethz.ch Under anaerobic conditions, several facultative denitrifying bacteria, such as Zoogloea resiniphila, Thauera, and Herbaspirillum, can completely mineralize this compound to carbon dioxide. researchgate.net
Two primary anaerobic pathways have been proposed for bacterial degradation:
Isomerization Pathway : This pathway begins with the activation of pivalate (B1233124) to pivalyl-CoA by a CoA ligase. Subsequently, a pivalyl-CoA mutase isomerizes the quaternary compound to 3-methylbutyryl-CoA (isovaleryl-CoA). researchgate.netethz.ch This rearrangement is a crucial step as it converts the molecule into a compound whose subsequent catabolism is well-established. nih.govresearchgate.net
Oxidation Pathway : An alternative pathway involves the anaerobic oxidation of a methyl group, leading to dimethylmalonate as the initial product. ethz.ch Dimethylmalonate can then be decarboxylated to isobutyrate. ethz.ch
This compound can also serve as a starter unit in the biosynthesis of fatty acids and antibiotics in certain bacteria. nih.gov For instance, in Alicyclobacillus acidoterrestris and Rhodococcus erythropolis, deuterium-labeled this compound was incorporated into fatty acids, resulting in tert-butyl fatty acids. nih.gov In R. erythropolis, this compound was also transformed into isobutyric and 2-methylbutyric acid, which are precursors for other branched-chain fatty acids. nih.gov Similarly, in Streptomyces avermitilis, this compound contributed to the biosynthesis of both branched-chain fatty acids and the antibiotic avermectin. nih.gov
In humans, the metabolism of this compound is primarily associated with prodrugs that release this compound upon hydrolysis. A major metabolic pathway is the conjugation with carnitine. nih.gov When this compound is liberated, for example from the antibiotic S-1108, it is almost quantitatively conjugated with carnitine to form pivaloylcarnitine (B1222081), which is then excreted in the urine. nih.gov Studies have shown that over 90% of the excreted this compound is in the form of pivaloylcarnitine, with no significant amounts of free this compound detected in urine. nih.gov This process can lead to a decrease in free carnitine levels in the body. nih.govnih.gov
Table 1: Bacterial Genera Involved in this compound Degradation
| Bacterial Family/Genus | Degradation Condition | Proposed Pathway Intermediate(s) | Reference |
|---|---|---|---|
| Zoogloea | Anaerobic (denitrifying) | Pivalyl-CoA, 3-Methylbutyryl-CoA | ethz.chresearchgate.net |
| Thauera | Anaerobic (denitrifying) | Pivalyl-CoA, 3-Methylbutyryl-CoA | ethz.chresearchgate.net |
| Herbaspirillum | Anaerobic (denitrifying) | Dimethylmalonate, Isobutyrate | ethz.chresearchgate.net |
| Rhodococcus | Aerobic | Isobutyric acid, 2-Methylbutyric acid | nih.gov |
| Alicyclobacillus | Aerobic | tert-Butyl fatty acids | nih.gov |
Interactions of this compound-Derived Compounds with Biomolecules (e.g., DNA Binding)
The direct interaction of this compound-derived compounds with biomolecules such as DNA is not extensively detailed in dedicated studies. However, genotoxicity assays of this compound and related compounds provide indirect evidence regarding their potential for such interactions.
This compound itself has been evaluated for mutagenicity. In the Salmonella/microsome bacterial mutagenicity assay (Ames test), this compound was found to be non-mutagenic, both with and without metabolic activation. europa.eu This suggests a low potential for direct DNA damage or interaction under the conditions of this assay.
While this compound itself shows no mutagenic activity, esters derived from it, like other alkylating agents, can have genotoxic potential. Alkyl esters of sulfonic acids, for example, are known to be alkylating agents that can induce genetic mutations by reacting with DNA. future4200.comresearchgate.net Although specific studies on the DNA binding of this compound esters are not prominent, the general class of alkylating esters is a focus of genotoxicity research. researchgate.netsemanticscholar.org
In a different context, the pivaloyl group, derived from this compound, is used in medicinal chemistry. For example, tixocortol pivalate is a corticosteroid where the pivalate ester is a key structural feature. wikipedia.org Corticosteroids can exert some of their effects through the inhibition of DNA synthesis, which is an anti-proliferative effect, but this is a complex biological response rather than a direct chemical binding of the pivalate moiety to DNA. wikipedia.org
Table 2: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|
This compound as a Buffer and Scavenger in Chemical Biology and Environmental Chemistry Studies
This compound has been identified as a useful reagent in experimental studies, particularly in the field of environmental chemistry, where it can serve a dual role as both a pH buffer and a radical scavenger.
In studies of cloud water chemistry using pulse radiolysis, this compound has been employed as a combined buffer and hydroxyl radical (•OH) scavenger. rsc.org This application is particularly advantageous because commonly used phosphate buffers can form strong complexes with transition-metal ions, affecting reaction kinetics and limiting the concentration of these ions due to low solubility products. rsc.org this compound, in contrast, allows for significantly higher concentrations of metal ions like Cu(II) while providing better buffering characteristics and forming less influential complexes. rsc.org
The scavenger efficiency of this compound is comparable to that of tert-butyl alcohol. rsc.org It reacts with hydroxyl radicals, and the rate constants for this reaction have been determined.
Table 4: Rate Constants for the Reaction of this compound with Hydroxyl Radicals
| Reactant | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) | Reference |
|---|---|---|
| (CH₃)₃CCO₂⁻ + •OH | (7 ± 2) × 10⁸ | rsc.org |
The use of this compound as a co-catalyst has also been noted in palladium-catalyzed C-H functionalization reactions in organic synthesis. wikipedia.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | 2,2-Dimethylpropanoic acid | Trimethylacetic acid, Neopentanoic acid |
| Pivalyl-CoA | S-(2,2-dimethylpropanoyl) coenzyme A | |
| 3-Methylbutyryl-CoA | S-(3-methylbutanoyl) coenzyme A | Isovaleryl-CoA |
| Dimethylmalonate | Dimethyl propanedioate | |
| Isobutyrate | 2-Methylpropanoate | |
| Pivaloylcarnitine | (R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)-N,N,N-trimethylpropan-1-aminium | |
| Isobutyric acid | 2-Methylpropanoic acid | |
| 2-Methylbutyric acid | 2-Methylbutanoic acid | |
| Avermectin | ||
| Tixocortol pivalate | (11β)-11,17-Dihydroxy-21-[(2,2-dimethyl-1-oxopropyl)thio]pregn-4-ene-3,20-dione |
Future Research Directions and Emerging Applications of Pivalic Acid
Development of Green Chemistry Approaches for Pivalic Acid Synthesis and Utilization
The traditional synthesis of this compound via the Koch reaction often involves harsh acid catalysts like hydrogen fluoride (B91410). wikipedia.org Future research is increasingly focused on developing more environmentally benign synthetic routes. One promising avenue is the use of sonoelectrochemical processes. For instance, a sonoelectrochemical Fenton process has been developed for the synthesis of tetramethyladipic acid from this compound, demonstrating a more efficient and cleaner option by reducing waste and avoiding the separate preparation of ferrous salts. bepls.comrsc.org This method highlights the potential of combining ultrasound and electrochemistry to drive greener chemical transformations.
Furthermore, research into the utilization of this compound in green chemistry extends to its application as a catalyst or additive in various reactions. It has been used as a catalyst and solvent in the Biginelli reaction for the synthesis of dihydropyrimidinones, which are known for their wide range of biological activities. niscpr.res.in This approach offers a simple, efficient, and scalable route to these important heterocyclic compounds. niscpr.res.in The development of bio-based electrolytes using this compound for applications like supercapacitors also underscores the shift towards more sustainable chemical solutions. researchgate.net
Exploration of this compound in Sustainable Catalysis and Chemical Transformations
This compound and its derivatives are proving to be valuable tools in the realm of sustainable catalysis. It is frequently employed as a co-catalyst or additive in palladium-catalyzed reactions, such as the arylation of unactivated arenes and C-H functionalization. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The addition of this compound can significantly enhance reaction efficiency and selectivity. organic-chemistry.orgsci-hub.se For example, in the palladium-catalyzed carbonylative Suzuki reactions, this compound effectively suppresses undesired side reactions, leading to high yields of biaryl ketones under ambient conditions. organic-chemistry.org
The role of this compound as a proton shuttle is a key area of investigation in metal-catalyzed reactions. rsc.org Its unique ability to facilitate proton transfer has been demonstrated in various transformations, and replacing it with other carboxylic acids often leads to different outcomes. rsc.org Research is also exploring the use of this compound in conjunction with earth-abundant metal catalysts, like iron, for reactions such as the direct acylation of amines. rsc.org This move away from precious metal catalysts aligns with the principles of sustainable chemistry. The development of catalytic systems where this compound assists in the in situ generation of nanoparticles is another active area of research, offering a recyclable and cost-effective approach to catalysis. organic-chemistry.org
Novel Applications in Advanced Materials and Nanotechnology
The distinct properties of this compound and its derivatives are being harnessed to create advanced materials with unique functionalities. The pivaloyl group, derived from this compound, is used as a protective group in organic synthesis due to the steric hindrance it provides, making the resulting esters unusually resistant to hydrolysis. vulcanchem.com This property is valuable in the controlled synthesis of complex molecules.
In the field of nanotechnology, this compound plays a role in the synthesis and stabilization of nanoparticles. For instance, it has been used as an additive in the in situ generation of palladium nanoparticles for catalytic applications. organic-chemistry.org The resulting nanoparticles exhibit high catalytic activity and can be recycled multiple times. organic-chemistry.org Furthermore, this compound can be employed as a ligand to synthesize metal-organic frameworks (MOFs) and other coordination polymers. sigmaaldrich.commdpi.com These materials have potential applications in gas storage, separation, and catalysis. Recent research has also explored the use of this compound in the development of bio-based redox electrolytes for supercapacitors, highlighting its potential in energy storage devices. researchgate.net
Interdisciplinary Research Integrating this compound in Biomedical Engineering
The intersection of this compound chemistry and biomedical engineering is a burgeoning field with significant potential. This compound derivatives are being investigated for their therapeutic effects and as components of drug delivery systems. ontosight.aiprotheragen.ai For example, esters of this compound can be designed to enhance the bioavailability of drugs. The unique structure of these compounds makes them candidates for targeted drug delivery and for studying biological processes like enzyme activity and membrane transport. ontosight.ai
However, the use of pivalate-generating prodrugs has also raised considerations regarding their impact on metabolic processes, specifically carnitine homeostasis. researchgate.net This highlights the need for continued interdisciplinary research to fully understand the biological implications of using this compound derivatives in medicine. Furthermore, this compound and its polymers are being explored for applications such as skin grafting and as components of antimicrobial materials. digitellinc.com The development of this compound-conjugated electrodes for the sensitive detection of metal ions also points to its potential in diagnostic applications.
Expanding the Scope of this compound in Bio-inspired and Biomimetic Synthesis
The principles of bio-inspired and biomimetic synthesis, which aim to mimic nature's strategies for creating complex molecules and materials, are being applied to expand the applications of this compound. Researchers are drawing inspiration from biological systems to design novel catalysts and materials based on this compound. For instance, metal complexes involving pivalate (B1233124) ligands are being studied as models for the active sites of metalloenzymes, which could lead to the development of new catalysts for challenging chemical transformations. mdpi.com
In a fascinating example of biosynthesis, it has been discovered that this compound can act as a starter unit in the fatty acid and antibiotic biosynthetic pathways of certain bacteria, such as Rhodococcus erythropolis and Streptomyces avermitilis. nih.gov This finding opens up possibilities for using engineered microorganisms to produce novel bioactive compounds. The development of bio-based electrolytes from this compound and other biomolecules for energy storage devices is another example of how bio-inspired approaches are driving innovation. researchgate.netscispace.com
Q & A
Q. What are the primary synthetic routes for pivalic acid, and how do reaction parameters influence yield?
this compound is synthesized via carboxylation of isobutene using carbon monoxide and water under acidic conditions: Key parameters include temperature (80–100°C), pressure (20–30 atm), and catalyst selection (e.g., hydrogen fluoride). Yield optimization requires precise control of CO flow rate and removal of byproducts like trimethylacetic acid. Solvent-free conditions improve atom economy but may require post-synthesis purification via recrystallization .
Q. How do the solubility properties of this compound impact its utility in organic reactions?
this compound is sparingly soluble in water (≈2.5 g/100 mL at 20°C) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Its low water solubility necessitates solvent screening for homogeneous reaction conditions. In biphasic systems, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity. Solubility can be experimentally determined via gravimetric analysis or UV-Vis spectroscopy in varying solvent mixtures .
Q. What experimental protocols are recommended for introducing pivaloyl groups as protecting agents in alcohol functionalization?
- Reagent Preparation: Use pivaloyl chloride (PivCl) or pivalic anhydride with a base (e.g., pyridine or DMAP) in dry dichloromethane.
- Reaction Setup: Add alcohol substrate dropwise to the reagent mixture at 0°C under nitrogen. Monitor progress via TLC (hexane:ethyl acetate, 4:1).
- Workup: Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography. Validate protection efficiency using ¹H NMR (disappearance of -OH signal at δ 1–5 ppm) .
Advanced Research Questions
Q. How does steric hindrance in this compound derivatives affect their role as directing groups in Pd-catalyzed C–H functionalization?
The tert-butyl group in pivaloyl derivatives creates steric bulk, limiting accessibility to metal centers. In Pd-catalyzed reactions, this reduces undesired β-hydride elimination but may slow transmetalation steps. Comparative studies using less bulky acyl groups (e.g., acetyl) show faster kinetics but lower regioselectivity. Computational modeling (DFT) can quantify steric effects using Tolman cone angles or buried volume (%Vbur) metrics .
Q. What methodological challenges arise in quantifying trace this compound in biological matrices, and how can they be mitigated?
Challenges include low volatility for GC analysis and matrix interference in LC-MS. Solutions:
- Derivatization: Use BSTFA to convert this compound to trimethylsilyl esters for GC-MS.
- Chromatography: Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
- Validation: Spike-and-recovery experiments in plasma or urine to assess accuracy (target: 90–110%) and precision (RSD <15%) .
Q. How can contradictions in reported pKa values of this compound be resolved through experimental design?
Literature pKa values range from 4.8 to 5.1 due to solvent polarity and ionic strength variations. To standardize measurements:
- Use potentiometric titration in 0.1 M KCl (to maintain ionic strength) with a glass electrode calibrated at 25°C.
- Compare results with computational models (e.g., COSMO-RS) to account for solvation effects. Discrepancies >0.2 units suggest impurities or measurement artifacts .
Q. What strategies optimize the deprotection of pivaloyl-protected substrates without side reactions?
- Acidic Conditions: HCl in dioxane (4 M, 60°C) cleaves pivaloyl groups but risks ester hydrolysis.
- Enzymatic Methods: Lipases (e.g., Candida antarctica) enable selective deprotection under mild conditions (pH 7, 37°C).
- Kinetic Monitoring: Use in situ IR spectroscopy to track carbonyl peak (≈1740 cm⁻¹) disappearance and minimize over-degradation .
Methodological Guidelines
Q. How should researchers structure a literature review on this compound’s applications in asymmetric catalysis?
- Database Search: Use SciFinder with keywords "this compound + asymmetric synthesis + directing group" (2015–2025). Exclude patents and non-peer-reviewed sources.
- Thematic Organization: Categorize findings by reaction type (e.g., C–H activation, cross-coupling) and highlight mechanistic insights.
- Critical Analysis: Contrast methodologies in enantioselective vs. non-selective systems, noting limitations in substrate scope .
Q. What statistical approaches are appropriate for analyzing reaction yield data in this compound-mediated syntheses?
- Design of Experiments (DoE): Use factorial designs to evaluate temperature, catalyst loading, and solvent effects.
- Multivariate Regression: Identify significant variables (p <0.05) using JMP or R.
- Outlier Handling: Apply Grubbs’ test to exclude anomalous data points and ensure reproducibility .
Data Presentation Standards
- Tables: Include yield, enantiomeric excess (ee), and reaction conditions (e.g., Table 1: "Comparison of Pivaloyl Directing Groups in Pd-Catalyzed Arylation").
- Figures: Use Arrhenius plots to illustrate temperature-dependent kinetics or X-ray crystallography data for steric parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
